E-Guggulsterone

Description

This compound has been reported in Commiphora mukul and Commiphora wightii with data available.

Properties

IUPAC Name |

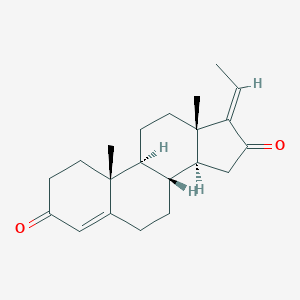

(8R,9S,10R,13S,14S,17E)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4,11,15,17-18H,5-10,12H2,1-3H3/b16-4-/t15-,17+,18+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXRGPWQVHZTQJ-AUKWTSKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6033538 | |

| Record name | Guggulsterone E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6033538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39025-24-6, 95975-55-6 | |

| Record name | (-)-(E)-Guggulsterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39025-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guggulsterone, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039025246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregna-4,17-diene-3,16-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095975556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guggulsterone E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6033538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUGGULSTERONE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B259YE66O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

E-Guggulsterone's Antagonistic Dance with the Farnesoid X Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-guggulsterone, a bioactive plant sterol derived from the resin of the Commiphora wightii tree, has garnered significant attention for its potential therapeutic effects, particularly in the realm of metabolic diseases. Central to its mechanism of action is its interaction with the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. This technical guide provides an in-depth exploration of the molecular interactions between this compound and FXR, focusing on its antagonistic properties and the downstream consequences for gene regulation.

Core Mechanism: Antagonism of the Farnesoid X Receptor

This compound functions as a competitive antagonist of the farnesoid X receptor.[1][2][3] This antagonistic activity has been demonstrated to inhibit the transcriptional activation of FXR by its natural ligands, such as chenodeoxycholic acid (CDCA). The inhibitory concentration (IC50) of this compound against CDCA-induced FXR activation has been reported to be in the range of 15-17 µM.[2][4]

A noteworthy aspect of guggulsterone's interaction with FXR is the emerging evidence suggesting it may not bind to the canonical ligand-binding pocket. Instead, it is proposed that guggulsterone may bind to a novel, non-canonical site near the loop region between helix 1 and helix 2 of the receptor. This alternative binding mode could explain its unique "selective bile acid receptor modulator" (SBARM) activity, where it exhibits antagonistic effects on some FXR target genes while paradoxically enhancing the expression of others.

Quantitative Analysis of this compound's Effect on FXR

The following tables summarize the key quantitative data regarding the antagonistic action of this compound on FXR and its impact on the expression of downstream target genes.

| Parameter | Value | Assay Condition | Reference |

| IC50 for FXR Antagonism | 15-17 µM | Inhibition of CDCA-induced FXR activation | |

| IC50 for Coactivator Displacement | ~100 nM - 1 µM | Displacement of TRAP220 coactivator peptide from agonist-bound FXR |

| Target Gene | Effect of this compound | Fold Change/Inhibition | Experimental System | Reference |

| SHP (Small Heterodimer Partner) | Downregulation | Concentration-dependent inhibition | HepG2 cells | |

| BSEP (Bile Salt Export Pump) | Upregulation (in the presence of an FXR agonist) | 400-500% increase | HepG2 cells | |

| CYP7A1 (Cholesterol 7α-hydroxylase) | No significant direct effect via FXR antagonism | - | Human primary hepatocytes |

Signaling Pathways

The interaction of this compound with FXR initiates a cascade of molecular events that ultimately alters gene expression. The following diagrams illustrate these signaling pathways.

Experimental Protocols

FXR Luciferase Reporter Gene Assay

This assay is used to quantify the antagonistic activity of this compound on FXR.

a. Cell Culture and Transfection:

-

Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with an FXR expression vector, a luciferase reporter vector containing an FXR response element (FXRE), and a Renilla luciferase vector (for normalization) using a suitable transfection reagent.

b. Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing a known FXR agonist (e.g., 10 µM CDCA or 1 µM GW4064) and varying concentrations of this compound (e.g., 0.1 to 100 µM).

-

Include control wells with vehicle (DMSO), agonist alone, and this compound alone.

-

Incubate the cells for another 24 hours.

c. Luciferase Assay:

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percent inhibition of agonist-induced luciferase activity for each concentration of this compound and determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay measures the ability of this compound to inhibit the interaction between FXR and its coactivators.

a. Reagents:

-

GST-tagged FXR ligand-binding domain (LBD).

-

Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).

-

Fluorescein-labeled coactivator peptide (e.g., SRC2-2) (acceptor fluorophore).

-

FXR agonist (e.g., GW4064).

-

This compound.

-

Assay buffer.

b. Assay Procedure:

-

In a 384-well plate, add the FXR agonist and varying concentrations of this compound.

-

Add the GST-FXR-LBD and incubate to allow for ligand binding.

-

Add a pre-mixed solution of Tb-anti-GST antibody and fluorescein-labeled coactivator peptide.

-

Incubate at room temperature to allow for antibody-antigen and receptor-coactivator binding.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (fluorescein).

c. Data Analysis:

-

Calculate the emission ratio (520 nm / 495 nm).

-

The agonist will induce a high FRET signal due to the recruitment of the coactivator peptide to the FXR-LBD.

-

This compound, as an antagonist, will inhibit this interaction, leading to a decrease in the FRET signal.

-

Calculate the percent inhibition and determine the IC50 value for this compound.

References

E-Guggulsterone as a phytosteroid from Commiphora mukul

E-Guggulsterone: A Phytosteroid from Commiphora mukul

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This compound is a naturally occurring phytosteroid isolated from the gum resin of the Commiphora mukul tree, a plant with a long history of use in traditional Ayurvedic medicine.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its molecular mechanisms, pharmacological activities, and analytical quantification. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. The guide details its role as a modulator of critical signaling pathways and nuclear receptors, presents quantitative data in structured tables, outlines detailed experimental protocols, and visualizes complex biological processes using signaling pathway diagrams.

Introduction

Commiphora mukul (synonymous with Commiphora wightii), commonly known as the guggul tree, produces an oleo-gum resin that has been utilized for centuries to treat a variety of ailments, including obesity, arthritis, and lipid disorders.[2] The primary bioactive constituents responsible for these therapeutic effects are two stereoisomers of guggulsterone: (E)-guggulsterone and (Z)-guggulsterone. These compounds are classified as phytosteroids and have garnered significant scientific interest for their diverse pharmacological profile, including hypolipidemic, anti-inflammatory, and anti-cancer properties. This document focuses on this compound, elucidating its function as a key antagonist of the Farnesoid X Receptor (FXR) and its impact on a network of cellular signaling pathways.

Molecular Profile and Mechanism of Action

This compound [(8R,9S,10R,13S,14S)-17-Ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione] is a plant steroid with a molecular weight of 312.45 g/mol . Its primary mechanism of action involves the modulation of nuclear receptors, which are critical regulators of gene expression.

Farnesoid X Receptor (FXR) Antagonism

The most well-characterized activity of guggulsterone is its role as an antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids. By blocking FXR, guggulsterone interferes with the bile acid feedback loop. Normally, FXR activation suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. As an antagonist, guggulsterone prevents this suppression, leading to increased conversion of cholesterol into bile acids, which enhances cholesterol catabolism and excretion. However, some studies suggest a more complex interaction, where guggulsterone can act as a selective bile acid receptor modulator (SBARM), enhancing the transcription of the bile salt export pump (BSEP) even while acting as an antagonist in coactivator assays.

Modulation of Other Nuclear Receptors

Beyond FXR, guggulsterone has been shown to be a promiscuous ligand, interacting with several other steroid receptors. It acts as an antagonist at the glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and androgen receptor (AR), and as an agonist at the progesterone receptor (PR) and estrogen receptor (ERα). It is also a potent activator of the Pregnane X Receptor (PXR), which can induce the expression of drug-metabolizing enzymes like CYP3A.

Impact on Cellular Signaling Pathways

This compound exerts significant anti-cancer and anti-inflammatory effects by modulating multiple intracellular signaling pathways.

-

NF-κB Pathway: Guggulsterone inhibits the activation of Nuclear Factor-κB (NF-κB), a key transcription factor that regulates inflammation, cell survival, and proliferation. This inhibition is a proposed mechanism for its potent anti-inflammatory effects.

-

STAT3 Pathway: It mediates gene expression by modulating the Signal Transducer and Activator of Transcription 3 (STAT3), a critical regulator in many cancers. Inhibition of STAT3 signaling contributes to its anti-proliferative and pro-apoptotic effects in tumor cells.

-

JNK and Akt Pathways: In various cancer cell lines, guggulsterone has been shown to induce apoptosis by activating the c-Jun N-terminal kinase (JNK) pathway while simultaneously suppressing the pro-survival Akt pathway. This dual action shifts the cellular balance towards programmed cell death.

Quantitative Data

Pharmacokinetic Parameters

Pharmacokinetic studies in rats provide insight into the absorption, distribution, metabolism, and excretion of guggulsterone. Following oral administration of Z-guggulsterone, partial isomerization to this compound is observed.

| Parameter | Z-Guggulsterone | This compound | Route | Dose | Species | Reference |

| Cmax (Maximum Serum Concentration) | 1.07 µg/mL | 0.97 µg/mL | Oral | 50 mg/kg | Rat | |

| Terminal Half-life (t½) | 4.48 hours | 3.56 hours | Oral | 50 mg/kg | Rat | |

| Terminal Half-life (t½) | 10.02 ± 4.74 h | 9.24 ± 3.32 h | IV | 18 mg/kg | Rat | |

| AUC (Area Under the Curve) | 5.95 µg·h/mL | 4.75 µg·h/mL | Oral | 50 mg/kg | Rat | |

| Absolute Bioavailability | 42.9% | - | Oral | 50 mg/kg | Rat |

Analytical Quantification Parameters

High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are robust methods for the quantification of this compound.

| Method | Parameter | This compound | Z-Guggulsterone | Reference |

| HPTLC | Rf Value (Toluene:Acetone 9:1) | 0.38 ± 0.02 | 0.46 ± 0.02 | |

| Linearity Range | 100–6000 ng/spot | 100–6000 ng/spot | ||

| Correlation Coefficient (r²) | 0.9977 ± 0.054 | 0.9975 ± 0.068 | ||

| Limit of Detection (LOD) | 12 ng/spot | 10 ng/spot | ||

| Limit of Quantitation (LOQ) | 24 ng/spot | 20 ng/spot | ||

| HPLC | Retention Time (Rt) | 18.0 ± 0.45 min | 24.0 ± 0.50 min | |

| Linearity Range | 0.1–5 µg | 0.1–5 µg | ||

| Correlation Coefficient | 0.9998 | 0.9989 |

Anti-Proliferative Activity

Guggulsterone inhibits the proliferation of a wide variety of human tumor cell lines in a dose-dependent manner.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U937 | Leukemia | 8.8 | |

| KBM-5 | Leukemia | 10.2 | |

| SCC4 | Head and Neck Carcinoma | 12.5 | |

| U266 | Multiple Myeloma | 11.5 | |

| A549 | Lung Carcinoma | 15.2 | |

| H1299 | Lung Carcinoma | 16.5 | |

| MDA-MB-231 | Breast Carcinoma | 14.2 | |

| OVCAR-3 | Ovarian Carcinoma | 17.5 |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

// Nodes BileAcids [label="Bile Acids", fillcolor="#FBBC05", fontcolor="#202124"]; Guggulsterone [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FXR [label="FXR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SHP [label="SHP", fillcolor="#F1F3F4", fontcolor="#202124"]; CYP7A1 [label="CYP7A1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cholesterol [label="Cholesterol", fillcolor="#FBBC05", fontcolor="#202124"]; BileAcidSynthesis [label="Bile Acid\nSynthesis", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; BSEP [label="BSEP", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges BileAcids -> FXR [label="Activates", color="#34A853"]; Guggulsterone -> FXR [label="Antagonizes", color="#EA4335", arrowhead=tee]; FXR -> SHP [label="Induces", color="#4285F4"]; SHP -> CYP7A1 [label="Inhibits", color="#EA4335", arrowhead=tee]; FXR -> BSEP [label="Induces", color="#4285F4"]; Cholesterol -> CYP7A1 [label="Substrate", style=dashed, color="#5F6368"]; CYP7A1 -> BileAcidSynthesis [label="Catalyzes", color="#34A853"]; } caption: this compound as an antagonist of the Farnesoid X Receptor (FXR) pathway.

// Nodes Guggulsterone [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#FBBC05", fontcolor="#202124"]; AntiApoptotic [label="Anti-Apoptotic Proteins\n(Bcl-2, Survivin, IAP1)", fillcolor="#F1F3F4", fontcolor="#202124"]; ProApoptotic [label="Pro-Apoptotic Proteins\n(Bax, Bak)", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspases [label="Caspases\n(Caspase-3, -8, -9)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Guggulsterone -> PI3K [label="Inhibits", color="#EA4335", arrowhead=tee]; Guggulsterone -> JNK [label="Activates", color="#34A853"]; Guggulsterone -> AntiApoptotic [label="Downregulates", color="#EA4335", arrowhead=tee]; PI3K -> Akt [label="Activates", color="#34A853"]; Akt -> AntiApoptotic [label="Promotes", color="#34A853"]; JNK -> ProApoptotic [label="Activates", color="#34A853"]; AntiApoptotic -> Caspases [label="Inhibits", color="#EA4335", arrowhead=tee]; ProApoptotic -> Caspases [label="Activates", color="#34A853"]; Caspases -> Apoptosis [label="Executes", color="#4285F4"]; } caption: Modulation of Akt/JNK signaling pathways by this compound to induce apoptosis.

Experimental Workflow

// Nodes Start [label="Start:\nCommiphora mukul\nResin Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solvent Extraction\n(e.g., Acetonitrile)", fillcolor="#FBBC05", fontcolor="#202124"]; Filtration [label="Filtration\n(e.g., 0.45 µm filter)", fillcolor="#FBBC05", fontcolor="#202124"]; HPLC_Prep [label="Prepare HPLC System\n- C18 Column\n- Mobile Phase\n(ACN:H2O with Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injection [label="Inject Sample\n(e.g., 20 µL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="UV Detection\n(e.g., 241 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chromatogram [label="Generate Chromatogram", shape=document, fillcolor="#FFFFFF", fontcolor="#202124"]; Quantification [label="Quantification\n(Peak Area vs.\nStandard Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Result:\nConcentration of\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Extraction [color="#5F6368"]; Extraction -> Filtration [color="#5F6368"]; Filtration -> Injection [color="#5F6368"]; HPLC_Prep -> Injection [style=dashed, color="#5F6368"]; Injection -> Detection [color="#5F6368"]; Detection -> Chromatogram [color="#5F6368"]; Chromatogram -> Quantification [color="#5F6368"]; Quantification -> Result [color="#5F6368"]; } caption: Experimental workflow for HPLC quantification of this compound.

Experimental Protocols

Protocol for Quantification of this compound by HPLC

This protocol is a synthesized methodology based on published high-performance liquid chromatography (HPLC) methods for the quantification of guggulsterones.

-

Standard Preparation:

-

Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in HPLC-grade methanol or acetonitrile.

-

Perform serial dilutions to create a series of calibration standards with concentrations ranging from 0.1 to 5 µg/mL.

-

-

Sample Preparation:

-

Accurately weigh approximately 500 mg of powdered guggul resin or formulation.

-

Add 25 mL of acetonitrile and dissolve the sample using sonication for 15-20 minutes.

-

Filter the solution through Whatman No. 41 filter paper, followed by filtration through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

-

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic system consisting of acetonitrile and 0.1% (v/v) phosphoric acid in water, typically in a ratio of 55:45.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 241 nm or 250 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at 30-38°C.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solutions.

-

Identify the this compound peak based on its retention time compared to the standard (approx. 18 minutes under these conditions).

-

Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

-

Protocol for Cell Proliferation Assay (Trypan Blue Exclusion)

This protocol outlines a method to assess the effect of this compound on cancer cell viability.

-

Cell Culture:

-

Culture human cancer cells (e.g., head and neck squamous cell carcinoma lines 1483 or UM-22b) in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

-

Treatment:

-

Seed cells in multi-well plates at a density that allows for logarithmic growth over the treatment period.

-

Allow cells to attach overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.01–100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

-

-

Cell Counting:

-

After treatment, harvest the cells by trypsinization.

-

Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan blue dye.

-

Load the mixture onto a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

-

Analysis:

-

Calculate cell viability as: (Number of viable cells / Total number of cells) x 100.

-

Plot cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell proliferation).

-

Protocol for Apoptosis Detection (DNA Fragmentation ELISA)

This protocol describes a quantitative enzyme-linked immunosorbent assay (ELISA) to measure apoptosis by detecting histone-associated DNA fragments (nucleosomes) in the cytoplasm of treated cells.

-

Cell Culture and Treatment:

-

Seed and treat cells (e.g., UM-22b) with this compound (e.g., 10 µM) or a positive control (e.g., cisplatin, 20 µM) for various time points (e.g., 4, 8, 16, 24 hours).

-

-

Lysate Preparation:

-

Following treatment, carefully collect the cells and prepare cytoplasmic lysates according to the manufacturer's instructions for a cell death detection ELISA kit. This typically involves a gentle lysis step to release cytoplasmic components while keeping nuclei intact.

-

-

ELISA Procedure:

-

Add the prepared lysates to a microplate coated with anti-histone antibodies.

-

Incubate to allow the capture of nucleosomes.

-

Wash the wells and add a second anti-DNA antibody conjugated to an enzyme (e.g., peroxidase).

-

Incubate to allow the detection antibody to bind to the captured nucleosomes.

-

Wash the wells again and add a chromogenic substrate (e.g., ABTS).

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

-

Analysis:

-

Calculate the apoptosis enrichment factor as the ratio of the absorbance of treated cells to the absorbance of vehicle-treated control cells. An enrichment factor greater than 1 indicates an increase in apoptosis.

-

Conclusion

This compound, a key phytosteroid from Commiphora mukul, demonstrates a remarkable breadth of pharmacological activities, primarily driven by its function as a modulator of critical nuclear receptors and cellular signaling pathways. Its well-documented antagonism of FXR provides a clear mechanism for its hypolipidemic effects, while its ability to inhibit pro-survival pathways like NF-κB, STAT3, and Akt, and activate pro-apoptotic pathways like JNK, underpins its anti-cancer potential. The availability of robust analytical methods for its quantification facilitates quality control and further research. The data and protocols presented in this guide offer a solid foundation for scientists and drug development professionals to explore the therapeutic applications of this compound in metabolic diseases, inflammatory disorders, and oncology. Further in vivo studies and clinical trials are warranted to translate these promising preclinical findings into novel therapeutic strategies.

References

- 1. Guggulsterone - Wikipedia [en.wikipedia.org]

- 2. Guggulsterone for Chemoprevention of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential of guggulsterone, a farnesoid X receptor antagonist, in the prevention and treatment of cancer [explorationpub.com]

- 4. Guggulsterone for Chemoprevention of Cancer: Ingenta Connect [ingentaconnect.com]

E-Guggulsterone: From Ancient Ayurvedic Remedy to a Modern Molecular Target

An In-depth Technical Guide on the Discovery, Traditional Use, and Scientific Elucidation of E-Guggulsterone

Introduction

For millennia, the resinous exudate of the Commiphora wightii (Arn.) Bhandari tree, known in Sanskrit as "Guggulu," has been a cornerstone of Ayurvedic medicine.[1][2] Revered for its therapeutic properties, this ancient remedy has been traditionally used to treat a wide array of ailments, including obesity, arthritis, and disorders related to lipid metabolism.[3][4] Modern scientific investigation has unveiled the molecular basis for these traditional claims, leading to the discovery of this compound and its Z-isomer as the primary bioactive constituents of Guggul. This technical guide provides a comprehensive overview of the journey of this compound, from its roots in traditional Ayurvedic practice to its discovery and the elucidation of its molecular mechanisms of action, with a focus on the experimental methodologies and quantitative data that have defined its scientific understanding.

Traditional Ayurvedic Use of Guggul

In the Ayurvedic tradition, Guggulu is classified as a potent herb with a unique combination of tastes (Rasa), qualities (Guna), and potency (Virya). It is described as having bitter (Tikta) and pungent (Katu) tastes, being light (Laghu) and dry (Ruksha) in quality, and possessing a heating potency (Ushna).[5] This combination of properties is believed to contribute to its therapeutic effects, primarily in balancing the Vata and Kapha doshas.

Traditional Ayurvedic texts, such as the Sushruta Samhita, dating back to 600 BC, describe the use of Guggul for treating "Medoroga" (diseases related to fat metabolism, including obesity) and "Vataroga" (diseases of the joints and nervous system, such as arthritis). The resin was traditionally purified in a process called "Shodhana," often involving boiling in cow's milk or Triphala decoction, to enhance its efficacy and reduce potential adverse effects. Guggul is a key ingredient in numerous classical Ayurvedic formulations, including Yogaraj Guggulu for joint pain and Triphala Guggulu for detoxification and weight management.

The traditional understanding of Guggul's action centers on its "Lekhaniya" property, which means it has a scraping or cleansing action on the body's channels (srotas), thereby removing toxins ("Ama") and excess fats. This ancient concept aligns remarkably with the modern scientific discovery of its role in lipid metabolism and anti-inflammatory pathways.

The Discovery and Isolation of this compound

The pivotal moment in the scientific validation of Guggul's traditional use came in 1972 with the work of V.D. Patil, U.R. Nayak, and Sukh Dev at the National Chemical Laboratory in India. Their research, published in the journal Tetrahedron, detailed the first successful isolation and structural elucidation of the steroidal constituents from the gum resin of Commiphora mukul. This seminal work identified two novel stereoisomeric ketones, (E)-guggulsterone and (Z)-guggulsterone, as the principal active compounds responsible for the hypolipidemic activity of the resin.

Experimental Protocol: Isolation and Structure Elucidation of Guggulsterones (Based on Patil et al., 1972 and subsequent methodologies)

-

Extraction:

-

The dried oleo-gum resin of Commiphora wightii is coarsely powdered.

-

The powdered resin is subjected to extraction with a non-polar solvent such as ethyl acetate or hexane to separate the resinous components from the gum. This can be performed using a Soxhlet apparatus or through cold maceration.

-

The resulting extract is then filtered and concentrated under reduced pressure to yield a thick, viscous mass.

-

-

Fractionation:

-

The crude extract is partitioned between different solvents of varying polarities to separate the components based on their solubility.

-

A common method involves saponification of the extract to separate the neutral fraction (containing steroids) from the acidic fraction.

-

-

Chromatographic Separation:

-

The neutral fraction is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with the addition of ethyl acetate or acetone.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the guggulsterones.

-

-

Purification and Identification:

-

The fractions rich in guggulsterones are combined and further purified by repeated column chromatography or preparative TLC.

-

The purified E- and Z-guggulsterones are crystallized.

-

The structures of the isolated compounds are elucidated using spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy: To identify the presence of functional groups such as carbonyls (C=O) and carbon-carbon double bonds (C=C).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the chromophoric system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To determine the carbon-hydrogen framework and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

-

This rigorous process of isolation and characterization laid the foundation for all subsequent research into the pharmacological activities of this compound.

Molecular Mechanisms of Action: Signaling Pathways

This compound exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation and metabolism.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In a resting state, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.

This compound has been shown to be a potent inhibitor of the NF-κB pathway. It exerts its anti-inflammatory effects by directly inhibiting the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm and a subsequent reduction in the expression of inflammatory genes.

References

A Comparative Analysis of the Biological Activities of E-Guggulsterone and Z-Guggulsterone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guggulsterone, a phytosteroid derived from the gum resin of the Commiphora wightii tree, has a long history of use in traditional Ayurvedic medicine. It exists as two geometric isomers, E-guggulsterone and Z-guggulsterone, which have been the subject of extensive research for their diverse pharmacological activities. This technical guide provides a comprehensive comparison of the biological activities of E- and Z-guggulsterone, with a focus on their differential effects on key signaling pathways, anticancer properties, and anti-inflammatory actions. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in understanding the nuanced differences between these two isomers and their therapeutic potential.

Introduction

Guggulsterone has garnered significant attention for its potential therapeutic applications, including in the management of hyperlipidemia, inflammation, and cancer. The biological activity of guggulsterone is primarily attributed to its two isomers, (E)-4,17(20)-pregnadiene-3,16-dione (this compound) and (Z)-4,17(20)-pregnadiene-3,16-dione (Z-guggulsterone). While both isomers share some common mechanisms of action, emerging evidence suggests that they also exhibit distinct biological profiles, with differences in potency and selectivity for various molecular targets. A thorough understanding of these differences is crucial for the rational design and development of guggulsterone-based therapeutics.

Comparative Biological Activities: Quantitative Data

The following tables summarize the available quantitative data comparing the biological activities of E- and Z-guggulsterone.

Table 1: Comparative Farnesoid X Receptor (FXR) Antagonism

| Isomer | IC50 (µM) | Cell Line/Assay | Reference |

| Z-Guggulsterone | ~10 | Transient transfection of mouse hepatocytes with a synthetic FXR responsive reporter plasmid (in the presence of 100 µM CDCA) | |

| This compound | - | Data not available in a direct comparative study | - |

Note: While both isomers are recognized as FXR antagonists, direct comparative IC50 values are not consistently reported in the same study. Z-guggulsterone is frequently cited for its FXR antagonistic activity.

Table 2: Comparative Anticancer Activity (IC50 Values in µM)

| Cell Line | Cancer Type | Z-Guggulsterone | This compound | Reference |

| HepG2 | Hepatocellular Carcinoma | 24.87 | - | |

| Hep3B | Hepatocellular Carcinoma | 35.48 | - | |

| Huh7 | Hepatocellular Carcinoma | 22.28 | - | |

| HNSCC Lines | Head and Neck Squamous Cell Carcinoma | EC50s ranging from 5 to 8 | - |

Note: Many studies investigate the anticancer effects of Z-guggulsterone alone. Direct comparative studies providing IC50 values for both isomers across a wide range of cancer cell lines are limited.

Table 3: Comparative Anti-Angiogenic Activity

| Assay | Endpoint | Z-Guggulsterone | This compound | Reference |

| HUVEC Tube Formation | Inhibition of capillary-like tube formation | Equipotent | Equipotent |

Table 4: Comparative STAT3 Inhibition

| Isomer | Activity | Cell Line | Reference |

| Z-Guggulsterone | Inhibited constitutive and IL-6-induced STAT3 activation | Human multiple myeloma cells | |

| This compound | Did not inhibit STAT3 activation | Human multiple myeloma cells |

Key Signaling Pathways and Differential Modulation

E- and Z-guggulsterone exert their biological effects by modulating several key signaling pathways. The following sections detail their mechanisms of action and highlight the known differences between the two isomers.

Farnesoid X Receptor (FXR) Antagonism

Both E- and Z-guggulsterone are well-established antagonists of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid and cholesterol homeostasis. By antagonizing FXR, guggulsterone can modulate the expression of genes involved in lipid metabolism, contributing to its hypolipidemic effects. While both isomers exhibit this activity, Z-guggulsterone is more frequently studied and characterized in this context.

Nuclear Factor-kappaB (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation and cell survival. Both E- and Z-guggulsterone have been shown to inhibit NF-κB activation, which contributes to their anti-inflammatory and pro-apoptotic effects. Guggulsterone can suppress the activation of IκB kinase (IKK), thereby preventing the phosphorylation and degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm and inhibition of its transcriptional activity. Some evidence suggests that a synthetic derivative of guggulsterone, GG-52, exhibits improved NF-κB inhibition.

Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway

The STAT3 signaling pathway is frequently overactive in cancer and plays a key role in cell proliferation, survival, and angiogenesis. A notable difference between the two isomers is their effect on STAT3 activation. Z-guggulsterone has been shown to inhibit both constitutive and IL-6-induced STAT3 activation, while the E-isomer does not exhibit this inhibitory effect. Z-guggulsterone's inhibition of STAT3 is mediated, at least in part, by the induction of the protein tyrosine phosphatase SHP-1. This differential activity highlights a key aspect of the distinct biological profiles of the two isomers.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activities of E- and Z-guggulsterone.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of E- and Z-guggulsterone (typically ranging from 1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent alone).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each isomer.

Western Blot Analysis for Protein Expression and Phosphorylation

Western blotting is used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.

Workflow:

E-Guggulsterone: An In-Depth Technical Guide to its In Vitro Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-Guggulsterone, a bioactive plant sterol derived from the gum resin of Commiphora wightii, has a long history of use in traditional Ayurvedic medicine for treating a variety of ailments, including arthritis and obesity.[1] Modern scientific investigation has increasingly focused on the molecular mechanisms underlying its therapeutic effects, particularly its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory activities of this compound, detailing its effects on key signaling pathways and inflammatory mediators. The information is presented to support further research and drug development endeavors in the field of inflammation.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways and the inhibition of pro-inflammatory molecule production. In vitro studies have demonstrated its ability to interfere with the nuclear factor-kappaB (NF-κB), mitogen-activated protein kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling cascades. Furthermore, it has been shown to suppress the expression and activity of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and to reduce the production of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies, providing a comparative look at the efficacy of this compound in different experimental models.

Table 1: Inhibition of Nitric Oxide (NO) Production

| Cell Line | Stimulant | This compound Concentration | % Inhibition of NO Production | IC50 Value | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 3.0 - 6.7 µM | Dose-dependent | 3.0 - 6.7 µM | [4] |

| RINm5F Cells | IL-1β and IFN-γ | Not specified | Complete prevention | Not specified | [5] |

Table 2: Inhibition of Pro-inflammatory Cytokine Expression/Production

| Cell Line | Stimulant | Cytokine | This compound Concentration | Effect | Reference |

| RAW 264.7 Macrophages | LPS | TNF-α, IL-1β | Dose-dependent | Significant suppression of mRNA expression | |

| Murine Peritoneal Macrophages | LPS | TNF-α, IL-1β, IL-6 | Not specified | Significant inhibition of production | |

| Fibroblast-like Synoviocytes | IL-1β | RANTES, ENA-78 | Not specified | Complete inhibition of production |

Table 3: Inhibition of Pro-inflammatory Enzyme Expression

| Cell Line | Stimulant | Enzyme | This compound Concentration | Effect | Reference |

| RAW 264.7 Macrophages | LPS | iNOS, COX-2 | Not specified | Inhibition of expression | |

| Murine Peritoneal Macrophages | LPS | iNOS, COX-2 | Not specified | Significant inhibition of protein and mRNA expression | |

| RINm5F Cells | IL-1β and IFN-γ | iNOS, COX-2 | Not specified | Reduced mRNA and protein expression |

Key Signaling Pathways Modulated by this compound

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway. It acts by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of target genes. Some studies suggest that this inhibition is mediated through the suppression of IκB kinase (IKK) activation.

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK signaling cascade, which includes ERK, JNK, and p38, is another crucial regulator of inflammation. While some studies have shown that this compound's anti-inflammatory effects are independent of the MAPK pathway, others suggest a modulatory role. For instance, a derivative of guggulsterone, GG-52, has been shown to attenuate the phosphorylation of ERK and p38 in TNF-α-stimulated gastric epithelial cells. This indicates that the effect of this compound on the MAPK pathway may be cell-type and stimulus-dependent.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is critical for cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression. This compound has been shown to suppress the JAK/STAT pathway. This inhibition can contribute to its anti-inflammatory effects by downregulating the expression of STAT3-mediated anti-apoptotic and proliferative genes.

Caption: this compound inhibits the JAK/STAT signaling pathway.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line and experimental conditions.

Cell Culture and Treatment

Cell Lines:

-

RAW 264.7 (murine macrophage-like cells)

-

RINm5F (rat insulinoma cells)

-

Fibroblast-like synoviocytes (FLS)

Culture Conditions:

-

Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

Treatment:

-

Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with an inflammatory agent (e.g., LPS, IL-1β, TNF-α).

-

A vehicle control (e.g., DMSO) should be included in all experiments.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay measures the accumulation of nitrite (a stable product of NO) in the cell culture supernatant.

Protocol:

-

Culture and treat cells as described above in a 96-well plate.

-

After the incubation period, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

Protocol:

-

Culture and treat cells as described above.

-

Collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

-

Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-linked secondary antibody, and finally a substrate to produce a colorimetric signal.

-

Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

Western Blot Analysis

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-IκBα, total IκBα, p-STAT3, total STAT3).

Protocol:

-

Culture and treat cells in 6-well plates.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

RNA Isolation and Real-Time PCR (RT-PCR)

Principle: RT-PCR is used to measure the mRNA expression levels of target genes (e.g., Tnf-α, Il-1β, Nos2, Ptgs2).

Protocol:

-

Culture and treat cells in 6-well plates.

-

Isolate total RNA from the cells using a commercial kit (e.g., TRIzol).

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform real-time PCR using a thermocycler with a specific primer set for the gene of interest and a fluorescent dye (e.g., SYBR Green).

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to a housekeeping gene (e.g., Actb or Gapdh).

Experimental Workflow

Caption: A typical experimental workflow for assessing the in vitro anti-inflammatory effects of this compound.

Conclusion

This compound demonstrates significant in vitro anti-inflammatory properties through the modulation of key signaling pathways, including NF-κB, and in some contexts, MAPK and JAK/STAT. Its ability to inhibit the production of a wide array of pro-inflammatory mediators underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this promising natural product. Further investigation into its specific molecular targets and its efficacy in more complex in vitro models and in vivo systems is warranted.

References

- 1. Guggulsterone Inhibits Tumor Cell Proliferation, Induces S-Phase Arrest, and Promotes Apoptosis Through Activation of c-Jun N-Terminal Kinase, Suppression of Akt pathway, and Downregulation of Antiapoptotic Gene Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of guggulsterone on murine macrophage by inhibiting LPS-induced inflammatory cytokines in NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guggulsterone protects against lipopolysaccharide-induced inflammation and lethal endotoxemia via heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and inhibitory effect of cis-guggulsterone on lipopolysaccharide-induced production of nitric oxide in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. guggulsterone-a-plant-sterol-inhibits-nf-b-activation-and-protects-pancreatic-cells-from-cytokine-toxicity - Ask this paper | Bohrium [bohrium.com]

Unveiling the Antioxidant Potential of E-Guggulsterone: A Technical Guide for Researchers

Introduction: E-Guggulsterone, a bioactive plant sterol derived from the resin of the Commiphora wightii tree, has garnered significant scientific interest for its diverse pharmacological activities. Beyond its well-established role in lipid metabolism, emerging evidence highlights its potent antioxidant effects, positioning it as a promising candidate for mitigating oxidative stress-related cellular damage. This in-depth technical guide provides a comprehensive overview of the antioxidant properties of this compound in various cellular models, focusing on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its effects. This document is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of this natural compound.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects primarily through the modulation of key signaling pathways that govern the cellular response to oxidative stress. The two principal pathways influenced by this compound are the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway and the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Activation of the Nrf2-ARE Pathway

The Nrf2-ARE pathway is a master regulator of cellular antioxidant defenses. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or inducers like this compound, Nrf2 translocates to the nucleus, where it binds to the ARE, initiating the transcription of a battery of antioxidant and cytoprotective genes.

Studies have demonstrated that this compound treatment enhances the nuclear translocation of Nrf2 and stimulates the transactivation of ARE.[1] This leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), which plays a critical role in cellular protection against oxidative damage.[2][3]

Inhibition of the NF-κB Pathway

The NF-κB pathway is a central mediator of inflammation, a process closely intertwined with oxidative stress. Activation of NF-κB leads to the expression of pro-inflammatory cytokines and enzymes that can contribute to reactive oxygen species (ROS) production. Guggulsterone has been shown to suppress the activation of NF-κB induced by various stimuli, including tumor necrosis factor (TNF), hydrogen peroxide, and cigarette smoke condensate.[4]

The inhibitory mechanism involves the prevention of IκBα kinase activation, which in turn blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[4] This sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and the transcription of pro-inflammatory and pro-oxidant genes.

Quantitative Assessment of Antioxidant Effects

The antioxidant efficacy of this compound has been quantified in various cellular models. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Antioxidant Activity of Guggulsterone

| Assay | Compound/Extract | Concentration | Result | Reference |

| DPPH Radical Scavenging | Crude ethanol extract of Commiphora caudata | 250 µg/mL | 87.7% inhibition | |

| DPPH Radical Scavenging | Isolated Guggulsterol I | 250 µg/mL | 47.1% inhibition | |

| DPPH Radical Scavenging | Standard Ascorbic Acid | 250 µg/mL | 94.9% inhibition | |

| IC50 (DPPH) | Crude ethanol extract of Commiphora caudata | - | 190 µg/mL | |

| IC50 (DPPH) | Standard Ascorbic Acid | - | 175 µg/mL |

Table 2: Effects of this compound on Cellular Viability and Oxidative Stress Markers

| Cell Line | Treatment | Concentration | Effect | Reference |

| LNCaP (prostate cancer) | Gugulipid (standardized to Z-guggulsterone) | ~1 µM | IC50 for cell viability at 24h | |

| C81 (androgen-independent prostate cancer) | Gugulipid (standardized to Z-guggulsterone) | ~1 µM | IC50 for cell viability at 24h | |

| PC-3 and LNCaP (prostate cancer) | Guggulsterone | Apoptosis-inducing concentrations | Generation of Reactive Oxygen Intermediates (ROI) | |

| PrEC (normal prostate epithelial) | Guggulsterone | Apoptosis-inducing concentrations | No significant ROI generation | |

| DENV-infected Huh-7 cells | (E)-guggulsterone | 10 and 20 μM | Dose-dependent increase in nuclear Nrf2 |

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's antioxidant properties, this section outlines the methodologies for key experiments cited in the literature.

Measurement of Reactive Oxygen Species (ROS)

A common method to quantify intracellular ROS levels is through the use of fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

Protocol:

-

Cell Seeding: Plate cells at an appropriate density in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat cells with varying concentrations of this compound for a specified duration. Subsequently, induce oxidative stress with an agent like H₂O₂ or TNF-α.

-

DCFDA Staining: After treatment, wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a working solution of DCFDA in serum-free media in the dark.

-

Fluorescence Measurement: Following incubation, wash the cells again with PBS. Measure the fluorescence intensity using a microplate reader at an excitation wavelength of approximately 485 nm and an emission wavelength of around 535 nm.

Western Blotting for Protein Expression

Western blotting is employed to determine the protein levels of key signaling molecules such as Nrf2, HO-1, NF-κB (p65), and IκBα.

Protocol:

-

Cell Lysis: Treat cells with this compound and/or an inflammatory stimulus. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubate with primary antibodies specific to the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Antioxidant Enzyme Activity Assays

The activity of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) can be measured using commercially available assay kits. These assays typically involve colorimetric or fluorometric detection of the enzyme's catalytic activity. The general principle involves providing a substrate for the enzyme and measuring the rate of product formation or substrate consumption.

Conclusion and Future Directions

This compound demonstrates significant antioxidant effects in cellular models, primarily through the activation of the Nrf2-ARE pathway and the inhibition of the pro-inflammatory NF-κB signaling cascade. The available quantitative data, though not exhaustive across all cell types and conditions, consistently supports its protective role against oxidative stress. The detailed experimental protocols provided herein offer a foundation for further research into the precise molecular mechanisms and therapeutic potential of this promising natural compound.

Future investigations should focus on expanding the quantitative dataset to include a wider range of cellular models and oxidative stressors. In-depth studies are also warranted to fully elucidate the upstream signaling events that lead to Nrf2 activation by this compound and to explore its potential synergistic effects with other antioxidant compounds. A more comprehensive understanding of its bioavailability and in vivo efficacy will be crucial for translating these promising cellular findings into clinical applications for the prevention and treatment of oxidative stress-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Guggulsterone induces heme oxygenase-1 expression through activation of Nrf2 in human mammary epithelial cells: PTEN as a putative target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (E)-Guggulsterone Inhibits Dengue Virus Replication by Upregulating Antiviral Interferon Responses through the Induction of Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Guggulsterone inhibits NF-kappaB and IkappaBalpha kinase activation, suppresses expression of anti-apoptotic gene products, and enhances apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

E-Guggulsterone: A Deep Dive into its Potential for Metabolic Syndrome Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome represents a cluster of interconnected physiological, biochemical, and metabolic abnormalities that significantly elevate the risk of cardiovascular disease and type 2 diabetes. The rising global prevalence of this syndrome has intensified the search for novel therapeutic agents. E-guggulsterone, a bioactive plant sterol derived from the resin of the Commiphora wightii tree, has emerged as a promising candidate in this area. Traditionally used in Ayurvedic medicine for its lipid-lowering properties, recent scientific investigations have begun to unravel the molecular mechanisms underpinning its potential benefits in the context of metabolic syndrome. This technical guide provides a comprehensive overview of the current research on this compound, focusing on its mechanisms of action, quantitative effects on metabolic parameters, and detailed experimental protocols to facilitate further investigation.

Core Mechanisms of Action

This compound exerts its effects on metabolic syndrome through a multi-targeted approach, primarily by acting as an antagonist of the Farnesoid X Receptor (FXR). Its influence extends to other key signaling pathways involved in lipid and glucose metabolism, as well as inflammation.

FXR Antagonism: The Central Hub

The most well-characterized mechanism of this compound is its role as an antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in maintaining cholesterol and bile acid homeostasis.[1][2] By binding to FXR, this compound inhibits its activation by endogenous ligands like bile acids. This antagonism disrupts the normal FXR-mediated signaling cascade, leading to several downstream effects beneficial for metabolic syndrome:

-

Modulation of Cholesterol Metabolism: FXR activation normally suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. By antagonizing FXR, this compound can lead to an upregulation of CYP7A1, thereby promoting the conversion of cholesterol into bile acids and facilitating its excretion.

-

Impact on Lipid Homeostasis: FXR plays a complex role in lipid metabolism. Its antagonism by this compound has been shown to influence the expression of genes involved in lipid transport and synthesis.

Modulation of Other Key Metabolic Regulators

Beyond FXR, this compound has been shown to modulate other critical players in metabolic regulation:

-

Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ): Some studies suggest that guggulsterone can modulate the expression and activity of PPARγ, a key regulator of adipogenesis and insulin sensitivity.[2] However, the direct interaction and the precise mechanism of this modulation in the context of metabolic syndrome require further elucidation.

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): this compound has been reported to downregulate the expression of SREBP-1c, a master transcription factor that controls the expression of genes involved in fatty acid and triglyceride synthesis. This inhibition of lipogenesis contributes to its lipid-lowering effects.

-

AMP-Activated Protein Kinase (AMPK) Activation: Emerging evidence suggests that this compound may activate AMPK, a crucial energy sensor that, when activated, promotes glucose uptake and fatty acid oxidation while inhibiting lipid synthesis. The precise mechanism of AMPK activation by this compound is an active area of research.

Anti-inflammatory Effects

Chronic low-grade inflammation is a hallmark of metabolic syndrome. This compound exhibits potent anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By blocking the activation of IκB kinase (IKK), this compound prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.

Quantitative Data on Metabolic Parameters

The following tables summarize the quantitative effects of this compound on key metabolic parameters as reported in various preclinical studies.

Table 1: Effects of this compound on Lipid Profile in High-Fat Diet-Induced Obese Rats

| Parameter | Treatment Group | Dosage | Duration | Change from Control | p-value | Reference |

| Serum Cholesterol | Guggulsterone | 25 mg/kg/day | 28 days | ↓ 27% | <0.05 | |

| Serum Triglycerides | Guggulsterone | 25 mg/kg/day | 28 days | ↓ 31% | <0.05 | |

| LDL Cholesterol | Guggulsterone Phytosomes | 25 mg/kg/day | 28 days | Significantly Reduced | <0.05 | |

| HDL Cholesterol | Guggulsterone Phytosomes | 25 mg/kg/day | 28 days | Significantly Elevated | <0.05 |

Table 2: Effects of this compound on Glucose Metabolism in High-Fat Diet-Induced Diabetic Rats

| Parameter | Treatment Group | Dosage | Duration | Observation | p-value | Reference |

| Fasting Blood Glucose | Guggulsterone | Not specified | 4 weeks | Decreased from 130 mg/dL to 95 mg/dL | Not specified | |

| Serum Glucose | Guggulsterone | Not specified | 16 weeks | Significantly Increased in HFD group | <0.05 | |

| Insulin Resistance | Guggulsterone | Not specified | 16 weeks | Significantly Increased in HFD group | <0.05 |

Table 3: In Vitro Effects of this compound on Adipogenesis and Lipid Accumulation

| Cell Line | Assay | Treatment | Concentration | Duration | Effect | Reference |

| 3T3-L1 | Adipocyte Differentiation | Guggulsterone | 12.5 µM | 6 days | ↓ 55.1% Lipid Content | |

| 3T3-L1 | Adipocyte Differentiation | Guggulsterone | 25 µM | 6 days | ↓ 80.2% Lipid Content | |

| HepG2 | Lipid Accumulation | Guggulsterone | Not specified | Not specified | ↓ ~50% Lipid Accumulation |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the design and execution of further research on this compound.

In Vivo Study: High-Fat Diet-Induced Metabolic Syndrome in Rats

Objective: To evaluate the in vivo efficacy of this compound on metabolic parameters in a rat model of metabolic syndrome.

Animal Model: Male Wistar rats or Sprague Dawley rats.

Protocol:

-

Induction of Metabolic Syndrome:

-

House the rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity).

-

Provide ad libitum access to a high-fat diet (HFD) for a period of 16 weeks to induce obesity, insulin resistance, and dyslipidemia. A typical HFD composition is rich in saturated fats and sucrose.

-

-

Treatment:

-

Following the induction period, divide the rats into control and treatment groups.

-

Administer this compound (e.g., 25 mg/kg body weight) or vehicle (e.g., carboxymethyl cellulose) orally via gavage daily for a specified duration (e.g., 28 days).

-

-

Data Collection and Analysis:

-

Monitor body weight and food intake regularly.

-

At the end of the treatment period, collect blood samples for the analysis of:

-

Lipid Profile: Total cholesterol, triglycerides, HDL-C, and LDL-C using standard enzymatic kits.

-

Glucose Homeostasis: Fasting blood glucose and insulin levels. Perform an oral glucose tolerance test (OGTT) to assess glucose metabolism.

-

-

Harvest liver and adipose tissues for histological analysis (e.g., H&E staining for steatosis) and molecular studies (e.g., gene expression analysis of FXR, SREBP-1c, PPARγ).

-

In Vitro Study: 3T3-L1 Adipocyte Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of preadipocytes into mature adipocytes.

Cell Line: 3T3-L1 preadipocytes.

Protocol:

-

Cell Culture and Induction of Differentiation:

-

Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum until they reach confluence.

-

Two days post-confluence (Day 0), induce differentiation by replacing the medium with a differentiation cocktail containing DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

On Day 2, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

From Day 4 onwards, maintain the cells in DMEM with 10% FBS, changing the medium every two days.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound (e.g., 6, 12.5, 25 µM) or vehicle (DMSO) during the differentiation process (from Day 0 to Day 6).

-

-

Quantification of Adipogenesis:

-

On Day 8, quantify the accumulation of lipid droplets using Oil Red O staining.

-

Oil Red O Staining Protocol:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain with a freshly prepared Oil Red O working solution for 10-20 minutes.

-

Wash with water to remove excess stain.

-

Elute the stain from the cells using 100% isopropanol and measure the absorbance at a specific wavelength (e.g., 490-520 nm) to quantify lipid accumulation.

-

-

Alternatively, visualize and quantify lipid droplets using microscopy and image analysis software.

-

-

Molecular Analysis:

-

Lyse the cells at different time points during differentiation to analyze the expression of key adipogenic transcription factors like PPARγ and C/EBPα by Western blotting or RT-qPCR.

-

In Vitro Study: HepG2 Lipid Accumulation Assay

Objective: To investigate the effect of this compound on lipid accumulation in hepatocytes.

Cell Line: HepG2 human hepatoma cells.

Protocol:

-

Cell Culture and Induction of Lipid Accumulation:

-

Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with FBS.

-

To induce lipid accumulation, treat the cells with a mixture of oleic acid and palmitic acid.

-

-

Treatment:

-

Co-treat the cells with the fatty acid mixture and various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).

-

-

Quantification of Lipid Accumulation:

-

Perform Oil Red O staining as described in the 3T3-L1 protocol to visualize and quantify intracellular lipid droplets.

-

-

Molecular Analysis:

-

Analyze the expression of genes involved in lipid metabolism, such as SREBP-1c and its target genes, using RT-qPCR.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Signaling Pathway Diagrams

Caption: this compound's antagonism of FXR and its downstream effects.

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a multi-targeting agent for the management of metabolic syndrome. Its primary mechanism as an FXR antagonist, coupled with its ability to modulate other key metabolic and inflammatory pathways, provides a strong rationale for its therapeutic potential. The preclinical data, though promising, highlight the need for further rigorous investigation.

Future research should focus on:

-

Elucidating Detailed Molecular Mechanisms: Further studies are needed to fully understand the direct and indirect interactions of this compound with its various molecular targets.

-

Pharmacokinetics and Bioavailability: Optimizing the delivery and bioavailability of this compound is crucial for its translation into a clinical setting.

-

Long-term Safety and Efficacy: Comprehensive, long-term preclinical and well-designed clinical trials are essential to establish the safety and efficacy of purified this compound in human populations with metabolic syndrome. While some clinical trials on guggul extracts have shown mixed results, studies focusing on standardized this compound are warranted.

References

- 1. Guggulsterone Activates Adipocyte Beiging through Direct Effects on 3T3-L1 Adipocytes and Indirect Effects Mediated through RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of guggulsterone isolated from Commiphora mukul in high fat diet induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anticancer Arsenal of E-Guggulsterone: A Technical Guide for Researchers

For Immediate Release

PISCATAWAY, NJ – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the anticancer potential of E-Guggulsterone, a bioactive compound derived from the resin of the Commiphora wightii tree. This whitepaper provides an in-depth analysis of the molecular mechanisms, quantitative efficacy, and experimental protocols associated with this compound's promising antitumor activities.

This compound, a plant sterol, has demonstrated significant potential in preclinical cancer research, exhibiting a range of effects from inducing programmed cell death and halting the cell cycle to inhibiting the formation of new blood vessels that feed tumors. This guide synthesizes key findings from numerous studies to provide a centralized resource for the scientific community.

Core Anticancer Mechanisms of this compound

This compound exerts its anticancer effects through a multi-pronged approach, targeting several critical signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis: this compound triggers apoptosis, or programmed cell death, in a variety of cancer cell types.[1][2][3] This is achieved through the activation of caspase cascades, including caspase-3, -8, and -9, and the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[4][5] The compound also promotes the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.

Cell Cycle Arrest: The proliferation of cancer cells is often uncontrolled. This compound has been shown to induce cell cycle arrest, primarily at the G1/S or S phase, preventing cancer cells from replicating their DNA and dividing. This is associated with the downregulation of key cell cycle proteins such as cyclin D1 and cdc2, and the upregulation of cyclin-dependent kinase inhibitors like p21 and p27.